molecular formula C24H26N4O B3456139 2-hydrazino-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

2-hydrazino-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No. B3456139
M. Wt: 386.5 g/mol
InChI Key: FKQNWVAVUACHIR-UHFFFAOYSA-N
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Description

The compound “2-hydrazino-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one” is a complex organic molecule. It contains a spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one moiety, which is a bicyclic structure consisting of a benzo[h]quinazoline ring fused with a cyclopentane ring at a single carbon atom . The presence of a hydrazino group and a phenylethyl group further adds to the complexity of this molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the spirocyclic structure and the introduction of the hydrazino and phenylethyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share only one atom. In this case, the shared atom is part of both a benzo[h]quinazoline ring and a cyclopentane ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the hydrazino group, the phenylethyl group, and the spirocyclic structure. The hydrazino group could potentially undergo oxidation reactions, and the phenylethyl group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydrazino group could potentially increase its polarity, and the spirocyclic structure could influence its conformational stability .

properties

IUPAC Name

2-hydrazinyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c25-27-23-26-21-19-11-5-4-10-18(19)16-24(13-6-7-14-24)20(21)22(29)28(23)15-12-17-8-2-1-3-9-17/h1-5,8-11H,6-7,12-16,25H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQNWVAVUACHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NN)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydrazino-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 2
2-hydrazino-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 3
2-hydrazino-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 4
2-hydrazino-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 5
2-hydrazino-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 6
2-hydrazino-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

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